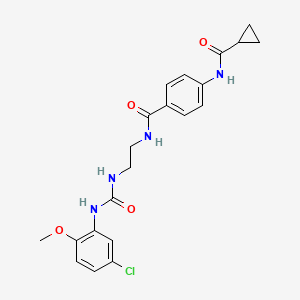

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Description

Properties

IUPAC Name |

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKHYLHJBHXYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by kinase activity. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

- Chloro and methoxy substituents on the phenyl ring.

- Ureido and carboxamide linkages that enhance its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, bis-aryl urea derivatives have been shown to inhibit LIM kinases with high selectivity and potency (IC50 values < 25 nM), which is crucial for regulating cellular processes such as migration and invasion in cancer cells .

Inhibition of Kinase Activity

The compound has demonstrated significant inhibition of LIM kinases, which are involved in actin dynamics. This inhibition leads to reduced phosphorylation of cofilin, a protein that regulates actin filament turnover. In vitro studies showed that related compounds effectively inhibited cell invasion and migration in prostate cancer cells (PC-3) at concentrations less than 1 μM .

Antitumor Activity

In vivo studies have indicated that similar compounds can reduce tumor growth in mouse models. The ability to selectively inhibit LIMK1 while sparing other kinases (e.g., ROCK and JNK) suggests a favorable safety profile for therapeutic applications .

Study 1: LIM Kinase Inhibition

A study focused on the synthesis and evaluation of bis-aryl urea derivatives found that certain modifications enhanced selectivity for LIMK over other kinases. The most promising derivatives exhibited potent anti-invasive properties in cancer cell lines, highlighting the potential of such compounds in oncology .

Study 2: Neuroleptic Activity

Another investigation into benzamide derivatives revealed that modifications similar to those in this compound could lead to enhanced neuroleptic activity. Compounds were tested for their effects on apomorphine-induced stereotyped behavior in rats, demonstrating significant improvements in activity compared to standard treatments like metoclopramide .

Data Table: Biological Activity Summary

| Compound | Target Kinase | IC50 (nM) | Effect on Cell Migration | In Vivo Efficacy |

|---|---|---|---|---|

| Compound 18b | LIMK1 | <25 | Significant reduction | Tumor growth inhibition |

| Compound 55 | Neuroleptic receptor | Not specified | Not applicable | Enhanced activity vs. haloperidol |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Molecular Docking Insights (Inferred from )

The cyclopropane group may enhance binding via steric complementarity, whereas the ureidoethyl chain could facilitate polar interactions in enclosed environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.